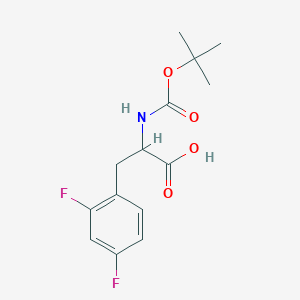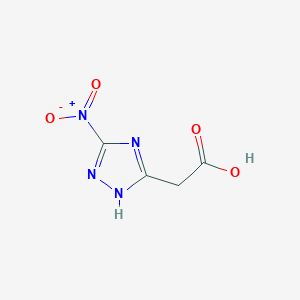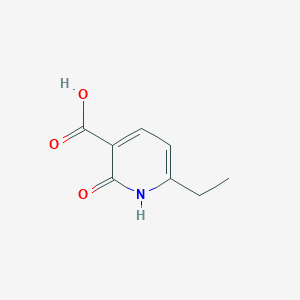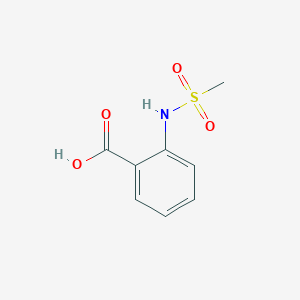![molecular formula C12H8Cl2O3S2 B063379 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride CAS No. 175137-66-3](/img/structure/B63379.png)
4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride is an organic compound that features a thiophene ring substituted with a chlorophenylsulfonyl group and a carbonyl chloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-methylthiophene-2-carboxylic acid. The reaction is carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the sulfonyl chloride derivative. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic aromatic substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group in the presence of a base like triethylamine.
Electrophilic aromatic substitution: Reagents such as bromine, chlorine, or nitrating agents can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
Amides and esters: Formed from nucleophilic substitution reactions.
Halogenated thiophenes: Resulting from electrophilic aromatic substitution.
Thiophene sulfides: Produced from the reduction of the sulfonyl group.
科学的研究の応用
4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride has several applications in scientific research:
Organic synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal chemistry: Investigated for its potential as a pharmacophore in drug development.
Materials science: Employed in the design of novel materials with specific electronic or optical properties.
Biological studies: Explored for its interactions with biological targets and potential therapeutic effects.
作用機序
The mechanism of action of 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and carbonyl chloride groups can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
類似化合物との比較
Similar Compounds
- 4-[(4-Bromophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride
- 4-[(4-Methylphenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride
- 4-[(4-Nitrophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride
Uniqueness
4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride is unique due to the presence of the chlorophenylsulfonyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
特性
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-3-methylthiophene-2-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3S2/c1-7-10(6-18-11(7)12(14)15)19(16,17)9-4-2-8(13)3-5-9/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAKJQHALCTWCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380945 |
Source


|
| Record name | 4-(4-Chlorobenzene-1-sulfonyl)-3-methylthiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-66-3 |
Source


|
| Record name | 4-(4-Chlorobenzene-1-sulfonyl)-3-methylthiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
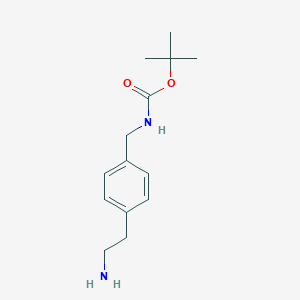


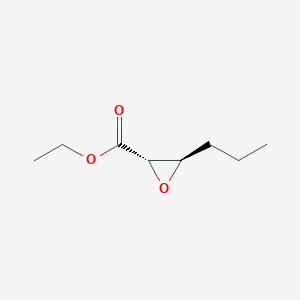
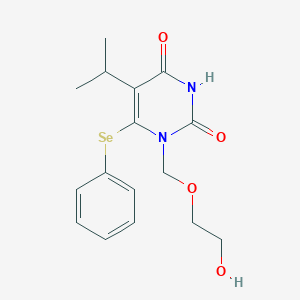
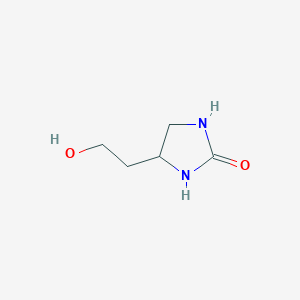
![(1R,3R)-Methyl 1-(benzo[D][1,3]dioxol-5-YL)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate hydrochloride](/img/structure/B63314.png)
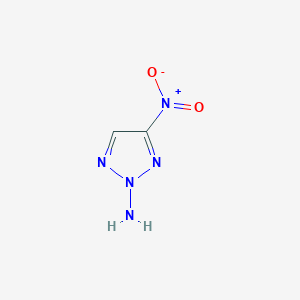
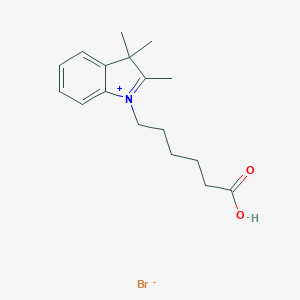
![Isoxazolo[4,3-b]pyridine](/img/structure/B63319.png)
